N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Properties
Molecular Formula |
C27H32ClFN6O3 |
|---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-(2-morpholin-4-ylethyl)-8-oxo-2,4,6,7-tetrahydropyrimido[1,2-a][1,3,5]triazine-6-carboxamide |
InChI |
InChI=1S/C27H32ClFN6O3/c1-2-19-3-6-21(7-4-19)34-17-33(10-9-32-11-13-38-14-12-32)18-35-24(16-25(36)31-27(34)35)26(37)30-20-5-8-23(29)22(28)15-20/h3-8,15,24H,2,9-14,16-18H2,1H3,(H,30,37) |
InChI Key |
CSFRBFAVFJDMIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=O)CC3C(=O)NC4=CC(=C(C=C4)F)Cl)CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide involves several steps, starting with the preparation of the core pyrimido[1,2-a][1,3,5]triazine structure This is typically achieved through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
